

# Foreword: A Versatile Building Block in Modern Synthesis

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## Compound of Interest

Compound Name: *Methyl 5-chloro-2-hydroxybenzoate*

CAS No.: 4068-78-4

Cat. No.: B183052

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In the landscape of chemical synthesis, particularly within pharmaceutical and materials science, the utility of a compound is often defined by its structural functionality and predictable reactivity. **Methyl 5-chloro-2-hydroxybenzoate** (CAS No. 4068-78-4), also known as Methyl 5-chlorosalicylate, stands out as a pivotal intermediate.<sup>[1][2]</sup> Its substituted benzene ring, featuring a hydroxyl group, a chlorine atom, and a methyl ester, offers multiple reactive sites, making it a valuable precursor for more complex molecular architectures.<sup>[1][3]</sup> This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and drug development professionals. The insights herein are grounded in established data to provide a reliable technical resource.

## Molecular Structure and Physicochemical Profile

**Methyl 5-chloro-2-hydroxybenzoate** is a derivative of salicylic acid, characterized by a chlorine substituent at the C5 position and a methyl ester at the carboxylic acid position.<sup>[4]</sup> This specific arrangement of functional groups dictates its physical properties and chemical behavior.

Caption: 2D Structure of **Methyl 5-chloro-2-hydroxybenzoate**.

The compound's key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessments.

Property	Value	Source(s)
CAS Number	4068-78-4	[1][2][4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	[1][2]
Molecular Weight	186.59 g/mol	[1][2]
Appearance	White or reddish needle-like crystals; Solid	[5][6]
Melting Point	46-50 °C	[1][4][7]
Boiling Point	266.91 °C (rough estimate)	[1][5]
Density	~1.4 g/cm <sup>3</sup>	[5]
Flash Point	>230 °F (>110 °C)	[1][5]
pKa	9.31 ± 0.18 (Predicted)	[1]
IUPAC Name	methyl 5-chloro-2-hydroxybenzoate	[2]
Common Synonyms	Methyl 5-chlorosalicylate, 5-Chlorosalicylic acid methyl ester	[1][2][5]

## Spectroscopic Characterization: A Structural Validation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The distinct functional groups of **Methyl 5-chloro-2-hydroxybenzoate** give rise to a characteristic spectral fingerprint.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear as a set of multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the chloro and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, and the methyl ester protons will be a sharp singlet at approximately 3.9 ppm.[2]
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals.[2] Key resonances include the carbonyl carbon of the ester group (around 170 ppm), the carbons attached to the hydroxyl and chloro groups, and the methyl carbon of the ester (around 52 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the primary functional groups.[2] A broad absorption band is expected in the region of 3100-3500 cm<sup>-1</sup> due to the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1680-1720 cm<sup>-1</sup> corresponds to the C=O stretching of the ester carbonyl group.[8] Additional peaks in the fingerprint region will be characteristic of the substituted benzene ring.[2][8]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M<sup>+</sup>) at m/z 186, with a characteristic isotopic pattern (M+2 peak at m/z 188 with about one-third the intensity) due to the presence of the chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl isotopes).[2]

## Synthesis Protocol: Fischer Esterification

The most direct and common synthesis of **Methyl 5-chloro-2-hydroxybenzoate** is through the Fischer esterification of its parent carboxylic acid, 5-chloro-2-hydroxybenzoic acid.[9] This acid-catalyzed reaction with methanol is an equilibrium process, and the use of excess methanol and a strong acid catalyst drives the reaction toward the ester product.



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Caption: General workflow for the synthesis of **Methyl 5-chloro-2-hydroxybenzoate**.

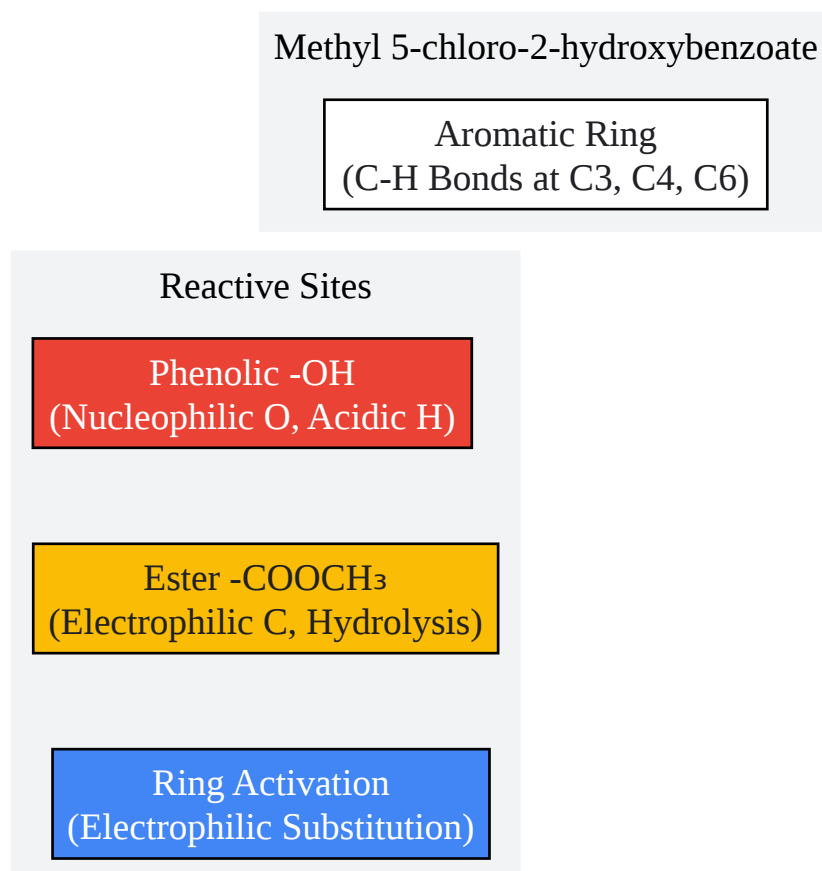
## Step-by-Step Experimental Protocol

This protocol is adapted from established laboratory procedures.<sup>[9]</sup>

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 eq), dry methanol (serving as both reactant and solvent, typically 5-10 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
  - **Causality:** Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 22 hours, as per literature).<sup>[9]</sup> The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - **Causality:** Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.
- **Quenching and Extraction:** After cooling to room temperature, slowly pour the reaction mixture into cold water or a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. The crude product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.
  - **Causality:** Neutralization is a critical safety and purification step. Extraction separates the organic product from the aqueous phase containing salts and residual methanol.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate).
  - **Causality:** Recrystallization is a standard technique for purifying solid organic compounds, yielding a product with high purity, as indicated by a sharp melting point.

## Chemical Reactivity and Synthetic Applications

The synthetic utility of **Methyl 5-chloro-2-hydroxybenzoate** stems from its three key functional regions: the phenolic hydroxyl group, the methyl ester, and the activated aromatic ring.



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Caption: Key reactive sites of **Methyl 5-chloro-2-hydroxybenzoate**.

- Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. For instance, it can be converted to an ether, which is a common step in the synthesis of more complex pharmaceutical intermediates.[4]
- Reactions at the Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reacting with amines.

- **Electrophilic Aromatic Substitution:** The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position (C5) is blocked by chlorine, electrophilic substitution is favored at the C3 position. A documented example is the iodination of Methyl 5-chlorosalicylate to produce 3-iodo-5-chlorosalicylate.<sup>[1]</sup><sup>[4]</sup>

Its role as a versatile intermediate is well-established, serving as a starting material for various pharmaceutical compounds and other fine chemicals.<sup>[1]</sup><sup>[6]</sup>

## Safety, Handling, and Storage

As with any chemical reagent, proper handling of **Methyl 5-chloro-2-hydroxybenzoate** is essential for laboratory safety. The compound is classified as an irritant.<sup>[2]</sup><sup>[5]</sup>

Hazard Class	GHS Statement	Source(s)
Skin Irritation	H315: Causes skin irritation	<sup>[2]</sup> <sup>[10]</sup>
Eye Irritation	H319: Causes serious eye irritation	<sup>[2]</sup> <sup>[10]</sup>
Respiratory Irritation	H335: May cause respiratory irritation	<sup>[2]</sup> <sup>[10]</sup>

## Recommended Safety Protocols

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).<sup>[10]</sup><sup>[11]</sup>
- **Handling:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.<sup>[11]</sup><sup>[12]</sup> Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.<sup>[1]</sup><sup>[5]</sup>
- **First Aid:**

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]
- In case of skin contact: Wash off immediately with soap and plenty of water.[10]
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10][11]

## Conclusion

**Methyl 5-chloro-2-hydroxybenzoate** is a compound of significant value in synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive building block for creating novel molecules in the pharmaceutical and chemical industries.[1] A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe application in research and development.

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